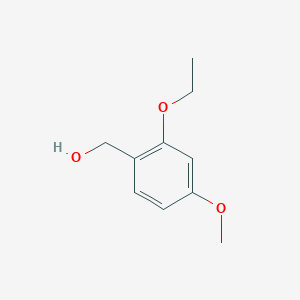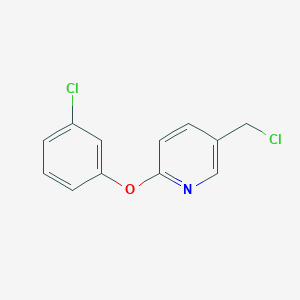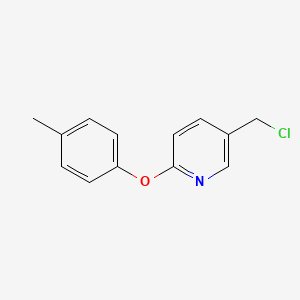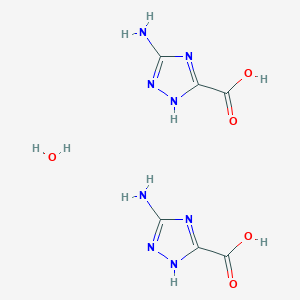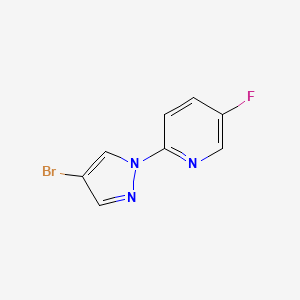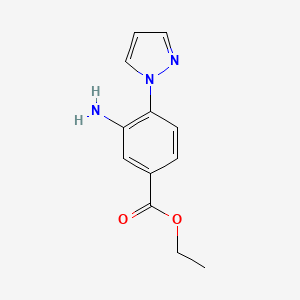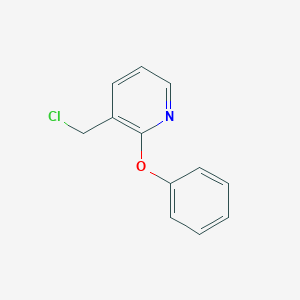
3-(Chloromethyl)-2-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethyl-2-phenoxy-pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Chloromethyl-2-phenoxy-pyridine involves several steps. For example, 3-methylpyridine is taken as a raw material, water is taken as a solvent, and the 3-methylpyridine is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under the acid condition, and the molar ratio of the 3-picolinic acid to the methanol is 1:1.3 . The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol . The 3-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 3-(chloromethyl)pyridine hydrochloride, and the molar ratio of the 3-pyridinemethanol to the thionyl chloride is 1: (1.1-1.3) .Molecular Structure Analysis
The molecular structure of 3-Chloromethyl-2-phenoxy-pyridine is characterized by a pyridine core bearing a chloromethyl group . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 3-Chloromethyl-2-phenoxy-pyridine are complex and can involve several steps. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under the acid condition . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and avoiding breathing mist or vapors .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the targets would be the organoboron reagents involved in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3-Chloromethyl-2-phenoxy-pyridine likely acts as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a part in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 3-Chloromethyl-2-phenoxy-pyridine’s action largely depend on the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
3-(chloromethyl)-2-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVICWRHVBARPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
